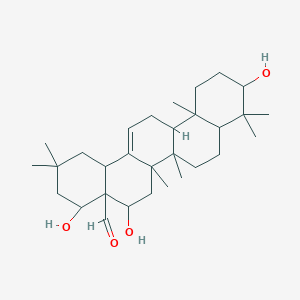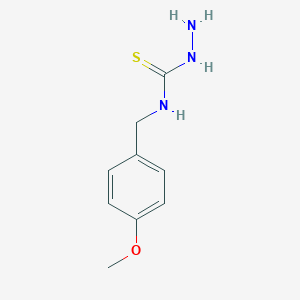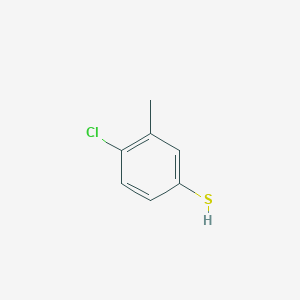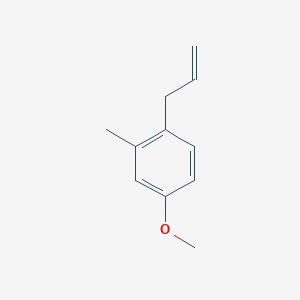
3-(4-Methoxy-2-methylphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Methoxy-2-methylphenyl)-1-propene" is a chemical entity that has been the subject of various studies due to its interesting molecular structure and potential applications. The compound features a methoxy group attached to a phenyl ring, which is further substituted with a methyl group, and this phenyl ring is connected to a propene moiety. This structure is a common motif in organic chemistry and is often explored for its reactivity and properties.
Synthesis Analysis
The synthesis of compounds related to "3-(4-Methoxy-2-methylphenyl)-1-propene" has been reported in several studies. For instance, the synthesis of a structurally similar compound, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, was achieved using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions . This indicates that the synthesis of such compounds typically involves the condensation of acetophenone derivatives with aldehydes.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic and crystallographic techniques. X-ray diffraction studies have been used to determine the crystal structure of compounds like 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, revealing details such as bond lengths and angles, which are crucial for understanding the three-dimensional conformation of the molecule . Similarly, the molecular structure and spectroscopic properties of other related compounds have been calculated using density functional theory (DFT), which provides insights into the geometry and electronic structure .
Chemical Reactions Analysis
The reactivity of compounds containing the 4-methoxyphenyl group can be inferred from studies on similar molecules. For example, the presence of the methoxy group can influence the electron density on the phenyl ring, affecting its participation in various chemical reactions. The studies provided do not detail specific reactions of "3-(4-Methoxy-2-methylphenyl)-1-propene," but the chemical behavior of related compounds can be used to predict potential reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "3-(4-Methoxy-2-methylphenyl)-1-propene" have been characterized through experimental and theoretical methods. For instance, the spectroscopic properties, including IR and NMR spectra, have been analyzed to establish a correlation between experimental data and theoretical predictions . The crystallographic studies provide information on the solid-state properties, such as hydrogen bonding patterns and molecular packing . Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, have been calculated to understand the chemical stability and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
The derivative of 3-(4-Methoxy-2-methylphenyl)-1-propene has been explored in the synthesis of novel copolymers. Kharas et al. (2016) explored the copolymerization of styrene with trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which share structural similarities with 3-(4-Methoxy-2-methylphenyl)-1-propene. These copolymers were analyzed for their composition, structure, and thermal decomposition, showing potential in materials science for creating novel polymeric materials with specific properties (Kharas et al., 2016).
Nonlinear Optical Properties
Research into the nonlinear optical properties of related compounds has been conducted to assess their potential in optical device applications. Naseema et al. (2010) synthesized hydrazones related to 3-(4-Methoxy-2-methylphenyl)-1-propene and investigated their third-order nonlinear optical properties. The findings suggested that these compounds are promising candidates for optical limiters and switches, highlighting the derivative’s relevance in the development of optical materials (Naseema et al., 2010).
Crystallography and Material Characterization
Singh (2013) worked on the synthesis and crystallography of a compound incorporating the 4-methoxyphenyl group, providing insights into the molecular structure and potential applications of similar compounds in material science and crystal engineering. The detailed crystallographic analysis helps in understanding the molecular packing and interactions, which are crucial for tailoring material properties for specific applications (Singh, 2013).
Chemical Behavior and Reaction Mechanisms
The interaction of compounds similar to 3-(4-Methoxy-2-methylphenyl)-1-propene with radicals has been studied to understand their chemical behavior in atmospheric conditions. Liu et al. (2017) investigated the heterogeneous reaction of coniferyl alcohol, which shares a methoxyphenol component, with NO3 radicals. The study provided insights into the reaction mechanisms and potential environmental impacts of wood smoke emissions, demonstrating the chemical reactivity and transformation of methoxyphenyl derivatives in atmospheric chemistry (Liu et al., 2017).
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-1-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-5-10-6-7-11(12-3)8-9(10)2/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZSBQSGMWYKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601690 |
Source


|
| Record name | 4-Methoxy-2-methyl-1-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-2-methylphenyl)-1-propene | |
CAS RN |
16964-10-6 |
Source


|
| Record name | 4-Methoxy-2-methyl-1-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)

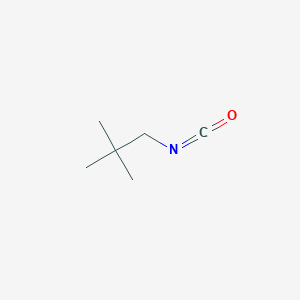
![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)


